![molecular formula C15H12O6 B023538 Drimiopsin C CAS No. 773850-90-1](/img/structure/B23538.png)
Drimiopsin C
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to Drimiopsin C often involves complex organic synthesis techniques. For instance, the total synthesis of related compounds involves convergent routes that incorporate stereocenters and butenolide segments through various organic reactions (Marshall & Jiang, 1999). These methods highlight the intricate steps required to assemble complex natural products, which likely applies to Drimiopsin C's synthesis.
Molecular Structure Analysis
The molecular structure of compounds akin to Drimiopsin C is determined through advanced characterization techniques. Computational methods, such as molecular dynamics (MD) simulations and excitation energy calculations, play a critical role in understanding the structural and spectral properties of these compounds (Kamiya et al., 2013). These techniques provide insights into the stability of molecular structures and the effects of mutations or modifications on their properties.
Chemical Reactions and Properties
Chemical reactions involving the functionalization of C-H bonds are pivotal in the synthesis and modification of complex organic molecules. Strategies for direct and selective replacement of C-H bonds with new bonds, such as C-C, C-O, and C-N, represent a significant area of research with broad implications for synthesis (Godula & Sames, 2006). Such transformations are crucial for the construction and modification of molecules like Drimiopsin C.
Physical Properties Analysis
The physical properties of organic compounds are influenced by their molecular structures. Research on similar compounds, referred to as "carbon nanohoops," shows that structural features such as conjugation and macrocyclic architecture can have profound effects on properties like solubility, stability, and reactivity (Jasti et al., 2008). These findings suggest that the physical properties of Drimiopsin C can be similarly influenced by its specific molecular structure.
Scientific Research Applications
Plants from the Drimia genus, which includes Drimiopsin C, have been identified to possess a range of biological properties such as antiviral, antibacterial, antioxidant, anti-inflammatory, immunomodulatory, and anticancer activities. These properties make them a valuable source for therapeutic medicine development (Manganyi et al., 2021).
Drimia indica, closely related to Drimiopsin C, has shown potential in treating various diseases, particularly microbial infections. This therapeutic potential is attributed to its bioactive constituents, including bufadienolides, flavonoids, and steroids (Aswal et al., 2019).
Drimiopsins A-F, which include Drimiopsin C, are new xanthones isolated from South African Drimiopsis maculata. The isolation and characterization of these compounds highlight their potential medicinal applications (Mulholland et al., 2004).
In addition to Drimiopsin C, other compounds such as Drimiopsins G-I have been isolated from the fungus Penicillium sp. NH-7-1. These new xanthones have been identified through extensive spectroscopic analyses and single-crystal X-ray diffraction (Yibin et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,3,6-trihydroxy-2-methoxy-8-methylxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-6-3-7(16)4-9-11(6)13(18)12-10(21-9)5-8(17)15(20-2)14(12)19/h3-5,16-17,19H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMSZLMLFUYPBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Drimiopsin C |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.